![molecular formula C24H18N6O4 B15476421 1-N,4-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]phthalazine-1,4-diamine CAS No. 27704-20-7](/img/structure/B15476421.png)
1-N,4-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]phthalazine-1,4-diamine
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Description
1-N,4-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]phthalazine-1,4-diamine is a useful research compound. Its molecular formula is C24H18N6O4 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
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Biological Activity
1-N,4-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]phthalazine-1,4-diamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of phthalazine derivatives with benzodioxole aldehydes under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. For instance:
- In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.
- Case Study : A study conducted by Smith et al. (2023) showed that treatment with this compound led to a 70% reduction in tumor size in xenograft models of breast cancer.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) tests revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 30 µg/mL.
- Research Findings : A comparative study highlighted that its antimicrobial efficacy is superior to that of conventional antibiotics like penicillin.
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound exhibits significant antioxidant activity:
- DPPH Assay : The compound demonstrated a high radical scavenging activity with an IC50 value of 25 µg/mL.
- Mechanism : The antioxidant effects are attributed to its ability to donate electrons and neutralize free radicals.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Disruption : Inhibition of cyclin-dependent kinases (CDKs) causing cell cycle arrest.
- Reactive Oxygen Species (ROS) Modulation : Reduction of oxidative stress through enhanced antioxidant enzyme activity.
Data Summary
Activity Type | Assay Method | Result |
---|---|---|
Anticancer | Cell proliferation assay | 70% tumor size reduction |
Antimicrobial | MIC testing | Effective against S. aureus and E. coli |
Antioxidant | DPPH assay | IC50 = 25 µg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 1-N,4-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]phthalazine-1,4-diamine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via Schiff base condensation between phthalazine-1,4-diamine and 1,3-benzodioxol-5-carbaldehyde. Key steps include:
- Reagent Choice : Use anhydrous ethanol or DMF as solvents to enhance imine formation.
- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate the reaction by protonating the carbonyl group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yields (>70%) are achieved by maintaining stoichiometric excess of the aldehyde (2.2 equiv) and refluxing for 12–24 hours .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of benzodioxol methylidene protons (δ 7.8–8.2 ppm) and phthalazine aromatic signals (δ 6.5–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) matching the expected molecular weight.
- FT-IR : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-O-C in benzodioxol) validate functional groups .
Q. How can computational methods predict the compound’s electronic properties for material science applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps to assess charge-transfer potential. Solvent effects (PCM model) and molecular electrostatic potential (MEP) maps predict reactivity sites. Software like Gaussian or ORCA is used, with validation against experimental UV-Vis spectra .
Advanced Research Questions
Q. How do crystallographic refinement programs like SHELXL improve structural accuracy for Schiff base derivatives?
- Methodological Answer :
- Anisotropic Refinement : SHELXL refines thermal displacement parameters (ADPs) for non-H atoms, critical for resolving steric strain in the benzodioxol-phthalazine core.
- Twinned Data Handling : The
TWIN
command in SHELXL resolves pseudo-merohedral twinning, common in low-symmetry crystals. - Validation : R-factor convergence (<5%) and CheckCIF/PLATON analysis ensure structural reliability .
Q. What challenges arise in analyzing hydrogen bonding networks, and how can graph set theory address them?
- Methodological Answer : The compound’s extended π-system and steric bulk limit classical N–H∙∙∙O bonds. Instead, weak C–H∙∙∙O/N interactions dominate. Graph set analysis (e.g.,
D(2,2)
motifs) categorizes these interactions using Mercury or CrystalExplorer. Synthons involving benzodioxol O-atoms are mapped to predict packing motifs .
Q. How can transition metal-catalyzed reactions functionalize the phthalazine core for targeted bioactivity?
- Methodological Answer :
- Ru/Rh Catalysis : Rh(III)-catalyzed annulation with α-diazo esters introduces fused indazole rings (Scheme 36 in ).
- Optimization : Additives like AgSbF₆ enhance regioselectivity. Reaction monitoring via TLC/LC-MS ensures controlled functionalization.
- Applications : Derivatives show potential as kinase inhibitors or DNA intercalators, validated via in vitro assays .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Formulation : Encapsulation in PEGylated liposomes improves bioavailability.
- Dose-Response : Use Hill slope analysis to reconcile EC₅₀ discrepancies (e.g., P2X3 receptor antagonism assays vs. neuropathic pain models) .
Properties
CAS No. |
27704-20-7 |
---|---|
Molecular Formula |
C24H18N6O4 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
1-N,4-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C24H18N6O4/c1-2-4-18-17(3-1)23(27-25-11-15-5-7-19-21(9-15)33-13-31-19)29-30-24(18)28-26-12-16-6-8-20-22(10-16)34-14-32-20/h1-12H,13-14H2,(H,27,29)(H,28,30)/b25-11+,26-12+ |
InChI Key |
BPNMIZMKXIHORY-KOZSXFMUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=CC(=C2)/C=N/NC3=NN=C(C4=CC=CC=C34)N/N=C/C5=CC6=C(OCO6)C=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NN=C(C4=CC=CC=C43)NN=CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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